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Introduction

The B-galactosidase assay is a fundamental tool in molecular biology, widely used as a
reporter gene assay to study gene expression and regulation. The enzyme, a product of the
lacZ gene, catalyzes the hydrolysis of 3-galactosides.[1] The most common method for
quantifying its activity involves the use of the chromogenic substrate o-nitrophenyl-f3-D-
galactopyranoside (ONPG).[2] ONPG is a colorless compound that, when cleaved by [3-
galactosidase, releases galactose and o-nitrophenol.[3] The o-nitrophenol product is a vibrant
yellow compound that absorbs light at 420 nm.[4][5] The intensity of the yellow color, measured
by spectrophotometry, is directly proportional to the enzyme's activity.[1] This activity is typically
expressed in "Miller units," which normalize the rate of reaction to the cell density and volume
of culture used.[6]

Principle of the ONPG Assay

The assay quantifies B-galactosidase activity by measuring the rate of ONPG hydrolysis. The
enzyme breaks the 3-galactoside bond in ONPG, a synthetic analog of lactose.[2] This reaction
produces galactose and o-nitrophenol. The reaction is stopped by adding a high pH solution,
such as 1M sodium carbonate, which denatures the enzyme and intensifies the yellow color of
the o-nitrophenol product.[4] The absorbance of the resulting solution is then measured at 420
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nm (for the o-nitrophenol) and often at 550 nm to correct for light scattering caused by cell
debris.[4][7] The cell density of the initial culture is measured at 600 nm to normalize the
activity per cell.[7]

Enzymatic Reaction Pathway

The enzymatic cleavage of ONPG by [3-galactosidase is a hydrolysis reaction. The enzyme
facilitates the addition of a water molecule across the glycosidic bond, releasing the two

products.
ONPG
(o-nitrophenyl-B-D-galactopyranoside)
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Caption: Enzymatic cleavage of ONPG by (-galactosidase.

Experimental Protocols

This protocol is based on the classic Miller assay for determining 3-galactosidase activity in
bacterial cultures.

4.1. Required Materials and Reagents

o Spectrophotometer or Plate Reader: Capable of reading absorbance at 420 nm, 550 nm,
and 600 nm.

o Water Bath or Incubator: Set to 28°C or 37°C.
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e Microcentrifuge Tubes and Cuvettes.

o \ortex Mixer.

o Z-Buffer:

[¢]

60 MM NazHPO4-7H20 (16.1 g/L)

[e]

40 mM NaH2P04-Hz0 (5.5 g/L)

o

10 mM KCI (0.75 g/L)

[¢]

1 mM MgSOa-7Hz0 (0.246 g/L)

[¢]

Adjust pH to 7.0. Do not autoclave.

[e]

Just before use, add 2.7 pL of 3-mercaptoethanol per 1 mL of Z-Buffer.[4]

e ONPG Solution: 4 mg/mL in 0.1 M phosphate buffer (pH 7.0). Should be made fresh daily.[4]
e Stop Solution: 1 M Sodium Carbonate (NazCOs).[4]

o Cell Permeabilization Reagents: 0.1% SDS and Chloroform.[4]

o Bacterial Culture Medium (e.g., LB Broth).

4.2. Step-by-Step Assay Procedure

o Cell Culture: Grow bacterial cultures overnight. The next day, dilute the cultures and grow
them to the mid-logarithmic phase (ODeoo of 0.3-0.5).[7] It is crucial that cultures are
harvested at a similar cell density for comparative analysis.

o Cell Density Measurement: Once cultures reach the desired density, place them on ice to
halt growth. Transfer 1 mL of each culture to a cuvette and measure the optical density at
600 nm (ODsoo). This value represents the cell density.[7]

e Sample Preparation:
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o Transfer a defined volume (V), typically between 0.1 mL and 1.0 mL, of the cell culture into
a fresh microcentrifuge tube.

o Adjust the total volume in each tube to 1 mL with Z-Buffer.[4]

Cell Permeabilization:
o Add 100 pL of chloroform and 50 pL of 0.1% SDS to each tube.[4]

o Vortex vigorously for 10 seconds to lyse the cells. This allows the ONPG substrate to enter
the cells.

o Equilibrate the tubes by incubating them in a 28°C water bath for 5 minutes.[4]
Initiate Reaction:

o Start the enzymatic reaction by adding 0.2 mL of the ONPG solution (4 mg/mL) to each
tube.[4]

o Vortex briefly and immediately start a timer. Record this as the start time (T_start).[4]

Incubation: Incubate the tubes at 28°C.[4] Monitor the development of a yellow color. The
incubation time can range from a few minutes for high-activity samples to several hours for
low-activity samples. A faint yellow color is usually sufficient.[4]

Stop Reaction:

o Stop the reaction by adding 0.5 mL of 1 M NazCOs solution.[4] The high pH will inactivate
the B-galactosidase.

o Record the exact time of addition as the stop time (T_stop). The total reaction time (t) in
minutes is T_stop - T_start.[8]

Final Absorbance Reading:

o Centrifuge the tubes at maximum speed for 5 minutes to pellet the cell debris and
chloroform.[4]
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o Transfer the clear yellow supernatant to a fresh cuvette.

o Measure and record the absorbance at 420 nm (ODa420) and 550 nm (ODsso).[4][7] The
ODsso reading is used to correct for light scattering from any remaining cell debris.

Experimental Workflow Diagram
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Caption: Workflow for the B-galactosidase ONPG assay.
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Data Presentation and Calculation

All quantitative data should be systematically recorded to ensure accurate calculation of
enzyme activity.

6.1. Data Collection Table

Volume of Reaction

Sample Culture _ ] Miller
Culture Time (t) in  ODa20 ODss0 .

ID ODeéoo . . Units
(V) in mL min

Control 1 0.452 0.5 15.0 0.051 0.025

Sample A 0.461 0.5 15.0 0.683 0.028

Sample B 0.448 0.5 15.0 0.357 0.026

6.2. Calculation of Miller Units

The specific activity of 3-galactosidase is calculated using the Miller Units formula, which
corrects for background absorbance and normalizes for reaction time and cell density.

Formula:
Miller Units = 1000 x [ (ODaz0 - (1.75 %X ODss0)) ] /[t x V X ODsoo ]

Where:

ODa20: Absorbance of the yellow o-nitrophenol product.[6]

ODsso: Absorbance at 550 nm, corrects for light scattering by cell debris.[7] The factor 1.75 is
an empirical correction factor.

ODesoo: Cell density of the culture before the assay.[6]

t: Reaction time in minutes.[8]

V: Volume of the culture used in the assay, in milliliters.[7]
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e 1000: A standard scaling factor for Miller Units.

Sample Calculation (using Sample A from the table):

e ODa420 =0.683

e ODsso = 0.028

e ODsoo = 0.461

e t=15.0 min

e V=0.5mL

e Corrected ODa420 = 0.683 - (1.75 x 0.028) = 0.683 - 0.049 = 0.634
e Denominator = 15.0 x 0.5 x 0.461 = 3.4575

e Miller Units = 1000 x (0.634 / 3.4575) = 183.4 Miller Units

Important Considerations and Troubleshooting

» High Background: If the "no lysate" or negative control tubes turn yellow, it may indicate
contamination of reagents or spontaneous hydrolysis of ONPG. Prepare fresh solutions.

» Rapid Color Development: If the solution turns bright yellow immediately upon adding
ONPG, the enzyme concentration is too high.[1] Repeat the assay using a smaller volume of
cell culture or dilute the cell lysate.[4]

o Low Activity: If no color develops after a long incubation, the enzyme activity may be very
low. Try using a larger volume of culture or a longer incubation time.

o Reagent Stability: B-mercaptoethanol is volatile and oxidizes over time; it should be added to
the Z-buffer just before use.[4] ONPG solution is light-sensitive and should be stored
protected from light and made fresh.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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